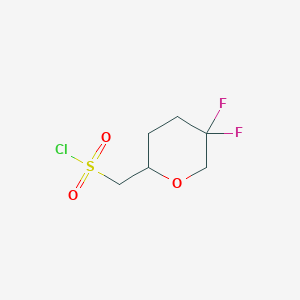
2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate is an organic compound with the molecular formula C15H10Br3ClO2 and a molecular weight of 497.4037 g/mol . This compound is characterized by the presence of multiple halogen atoms (bromine and chlorine) and methyl groups attached to a phenyl ring, making it a highly substituted aromatic ester.
Vorbereitungsmethoden
The synthesis of 2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate typically involves the bromination of 3,5-dimethylphenyl compounds followed by esterification with 4-chlorobenzoic acid. The bromination reaction is usually carried out using bromine in the presence of a catalyst such as iron or aluminum chloride under acidic conditions . The esterification process involves the reaction of the brominated phenyl compound with 4-chlorobenzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) .
Analyse Chemischer Reaktionen
2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .
Wissenschaftliche Forschungsanwendungen
2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of multiple halogen atoms enhances its binding affinity to these targets, potentially leading to inhibitory or stimulatory effects . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with cellular membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate include:
1,2,4,5-Tetrabromo-3,6-dimethoxybenzene: Another highly brominated aromatic compound with different substituents.
2,5-Dibromo-3,4-dihexylthiophene: A brominated thiophene derivative used in organic electronics.
1,3,5-Tribromo-2-methoxy-4-methylbenzene: A brominated phenyl compound with methoxy and methyl groups.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and methyl groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
(2,4,6-tribromo-3,5-dimethylphenyl) 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br3ClO2/c1-7-11(16)8(2)13(18)14(12(7)17)21-15(20)9-3-5-10(19)6-4-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPLJNHCVKVRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)OC(=O)C2=CC=C(C=C2)Cl)Br)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br3ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3-Dimethyl-6-(5-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-2,4-dione](/img/structure/B2989206.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2989207.png)

![1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B2989212.png)

![Ethyl {[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetate](/img/structure/B2989215.png)


![4-[(4H-1,2,4-triazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B2989219.png)


![1-(4-chlorophenyl)-3-(3-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2989226.png)


